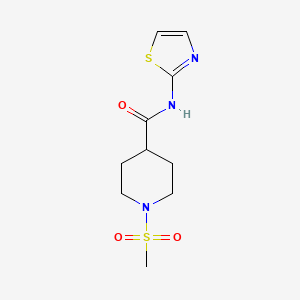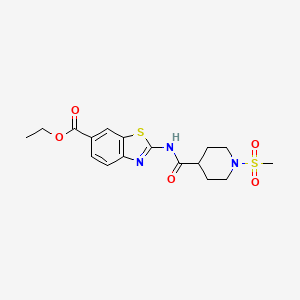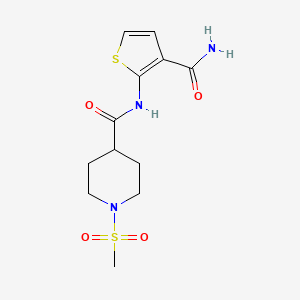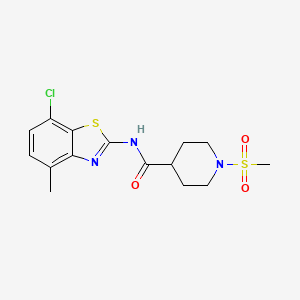
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide, or FBS-PCB, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the widely used benzothiazole and is known for its high solubility in polar solvents. FBS-PCB has been used in a variety of research fields, including drug discovery, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
FBS-PCB has been used in a variety of scientific research applications, including drug discovery, biochemistry, and molecular biology. In drug discovery, FBS-PCB has been used to develop novel small-molecule inhibitors of protein-protein interactions. In biochemistry, FBS-PCB has been used to study the structure and function of enzymes and other proteins. In molecular biology, FBS-PCB has been used to study the structure and function of DNA and RNA.
Mecanismo De Acción
FBS-PCB acts as a competitive inhibitor of protein-protein interactions, binding to the active site of a target protein and blocking its ability to interact with other proteins. This inhibition can be used to study the structure and function of proteins, as well as to develop novel small-molecule inhibitors of protein-protein interactions.
Biochemical and Physiological Effects
FBS-PCB has been shown to have a variety of biochemical and physiological effects. In vitro, FBS-PCB has been shown to inhibit the activity of enzymes and other proteins, as well as to inhibit the interaction of proteins with other molecules. In vivo, FBS-PCB has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBS-PCB has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with in a variety of laboratory settings. It is also relatively stable and can be stored for long periods of time without significant degradation. However, FBS-PCB is also relatively expensive, and its effects can be difficult to replicate in different laboratory settings.
Direcciones Futuras
There are a variety of potential future directions for research involving FBS-PCB. These include further study of its mechanism of action, further development of small-molecule inhibitors of protein-protein interactions, and further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into the use of FBS-PCB in other scientific research applications, such as drug discovery and molecular biology. Additionally, research could be conducted into the development of more cost-effective synthesis methods and more stable formulations of FBS-PCB.
Métodos De Síntesis
FBS-PCB can be synthesized using a variety of methods, including the reaction of 4-fluoro-1,3-benzothiazol-2-yl-1-methanesulfonyl chloride with piperidine-4-carboxamide. This reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is typically complete within 24 hours, and the product can then be isolated and purified.
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-7-5-9(6-8-18)13(19)17-14-16-12-10(15)3-2-4-11(12)22-14/h2-4,9H,5-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXPMZMTJQBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538300.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538314.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538321.png)
![ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6538325.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538349.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538355.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538359.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538375.png)
![1-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538377.png)
